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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine

CAS No.: 1018612-02-6

Cat. No.: B1517816

Get Quote

Executive Summary
2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) is a critical pharmacophore in CNS drug

discovery, serving as a scaffold for serotonin and norepinephrine reuptake inhibitors. Its

structural integrity is defined by three critical attributes: the regiochemistry of the morpholine

substitution (position 2 vs. 3), the integrity of the 3-bromo substituent (essential for downstream

cross-coupling), and the absolute stereochemistry of the C2 chiral center.

This guide provides a rigorous, self-validating protocol for the complete structural elucidation of

this compound, moving beyond basic characterization to definitive structural proof.

Synthetic Context & Regiochemical Ambiguity[1]
To elucidate the structure effectively, one must understand the potential impurities arising from

its synthesis. The most common route involves the ring-opening of 3-bromostyrene oxide with

ethanolamine followed by cyclization.

Critical Ambiguity:
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Regioisomerism: Ring opening can occur at the

or

carbon of the epoxide, potentially yielding the 3-phenylmorpholine isomer or acyclic amino-
alcohol impurities.

Halogen Scrambling: Palladium-catalyzed steps (if used) can occasionally lead to

dehalogenation or migration of the bromine atom.

Mass Spectrometry: The Bromine Signature
Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "gate" of

validation.

Isotopic Pattern Analysis
Unlike standard organic molecules, the presence of Bromine provides a distinct self-validating

isotopic signature due to the natural abundance of

(50.69%) and

(49.31%).

Parameter Validation Criteria

Ionization Mode ESI+ (Electrospray Ionization, Positive mode)

Molecular Ion (

)
Doublet pattern with 1:1 intensity ratio

m/z Values

~242.02 (

) and ~244.02 (

)

Fragmentation

Loss of morpholine ring often yields

characteristic bromobenzyl carbocations (

169/171)
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Protocol Note: If the M and M+2 peaks deviate significantly from a 1:1 ratio, the sample likely

contains de-brominated impurities (M-H) or dibromo-species.

NMR Spectroscopy: The Definitive Proof
Nuclear Magnetic Resonance (NMR) is the primary tool for establishing regiochemistry. The

morpholine ring adopts a chair conformation, making the protons diastereotopic.

1H NMR Assignment Strategy (400+ MHz, CDCl3)
The spectrum is divided into two distinct zones: the Aromatic Zone (7.0–7.6 ppm) and the

Aliphatic/Morpholine Zone (2.5–4.6 ppm).

The Aromatic Zone (3-Bromo Substitution)
A 3-substituted benzene ring (meta-substitution) yields a specific pattern distinct from 2- or 4-

substitution.

H2' (Singlet-like): Isolated between Br and the morpholine attachment.

H4' (Doublet): Ortho to Br, meta to morpholine.

H6' (Doublet): Ortho to morpholine, meta to Br.

H5' (Triplet): Meta to both substituents (pseudo-triplet due to overlap).

The Morpholine Zone (Regiochemistry Marker)
The proton at C2 is the diagnostic handle.

Chemical Shift:

4.4 – 4.6 ppm (Benzylic and
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-to-oxygen).

Multiplicity: Doublet of Doublets (dd). It couples with the two protons at C3 (H3a and H3b).

Validation: If the phenyl group were at position 3, the benzylic proton would be

-to-nitrogen, shifting it upfield to ~3.8 ppm. The downfield shift to >4.4 ppm confirms the 2-
position (adjacent to Oxygen).

2D NMR Connectivity (HMBC)
To rigorously prove the connection between the aromatic ring and the morpholine,

Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key Correlations:

Aromatic H2'/H6'

Morpholine C2: This 3-bond correlation definitively links the ring systems.

Morpholine H2

Aromatic C1', C2', C6': Confirms the attachment point.

Visualization of NMR Logic

1D 1H NMR Features
2D HMBC Correlations

H2 Signal
(4.4-4.6 ppm) H2 to Ar-C Link

Target Selection

Aromatic Pattern
(s, d, d, t)

Ar-H to C2 LinkSource Selection

Structure
CONFIRMEDConnectivity Proof

Click to download full resolution via product page
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Caption: Logical flow for confirming regiochemistry via NMR. Red/Yellow nodes represent 1D

observation; Green nodes represent 2D verification.

Stereochemical Determination
2-(3-Bromophenyl)morpholine contains a single chiral center at C2. Synthesis from racemic

styrene oxide yields a racemate. Enantiopurity is assessed via Chiral HPLC.

Chiral HPLC Protocol
Because the secondary amine can cause peak tailing on polysaccharide columns, the addition

of a basic modifier is strictly required.

Method Parameters:

Column: Chiralpak IA or AD-H (Amylose-based).

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Strong absorption from bromophenyl).

Expected Result: Baseline separation of (R) and (S) enantiomers.

Absolute Configuration (X-Ray)
If the absolute configuration (R vs S) is unknown, X-ray crystallography is the gold standard.

Derivatization: The free base is an oil. Convert to the Hydrochloride salt or 4-bromobenzoate

derivative to induce crystallization.

Heavy Atom Method: The presence of Bromine (Z=35) provides anomalous scattering,

allowing determination of absolute configuration without needing a known chiral reference.

Comprehensive Elucidation Workflow
The following diagram outlines the decision tree for a researcher handling this compound.
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Crude Material

LC-MS Analysis
(Check Br Isotope Pattern)

1H NMR (CDCl3)
Check H2 Shift (>4.4ppm)

Regiochemistry
Correct?

2D HMBC/HSQC
Confirm Connectivity

Yes

Reject/Repurify

No (H2 < 4.0ppm)

Chiral HPLC
(Hex/IPA + DEA)

Validated Structure

Click to download full resolution via product page

Caption: Step-by-step structural validation workflow ensuring regiochemical and

stereochemical integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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